
N-(2,5-dimethylphenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. DPN is a synthetic compound that has been developed to selectively target the estrogen receptor beta (ERβ) and has been shown to have a range of biological effects.
作用机制
N-(2,5-dimethylphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator by selectively binding to ERβ and inducing conformational changes that affect the recruitment of coactivators and corepressors. This results in the modulation of gene expression and the downstream biological effects of estrogen signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a higher affinity for ERβ than for ERα, which is the predominant estrogen receptor in many tissues.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular function, and neuronal function. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. In the brain, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the investigation of the specific biological effects of ERβ signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in lab experiments. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in experiments. Additionally, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has low water solubility, which can limit its use in certain experimental setups.
未来方向
There are several future directions for the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in scientific research. One potential area of investigation is the role of ERβ signaling in the development and progression of cancer. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have anti-proliferative effects in breast cancer cell lines, suggesting that it may have potential as a therapeutic agent for breast cancer. Another area of investigation is the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in the treatment of neurological disorders, such as Alzheimer's disease. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition. Finally, the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-phenoxybutanamide may improve its stability and solubility, making it more useful for a wider range of experimental setups.
合成方法
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-phenoxybutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-4-phenoxybutanamide. The purity of N-(2,5-dimethylphenyl)-4-phenoxybutanamide is critical for its use in scientific research, as impurities can affect its biological activity.
科学研究应用
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been extensively used in scientific research to investigate the biological effects of selective estrogen receptor modulators. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to selectively target ERβ, which is expressed in a variety of tissues including the brain, bone, and cardiovascular system. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been used to investigate the role of ERβ in a range of biological processes, including bone metabolism, cardiovascular function, and neuronal function.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
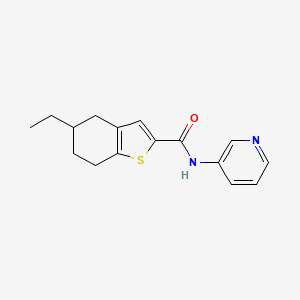
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
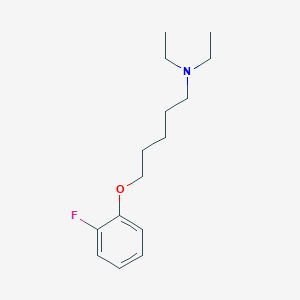
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
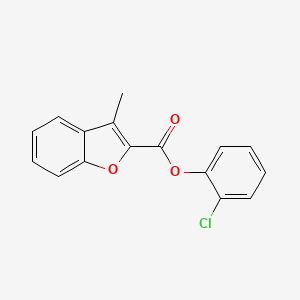
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
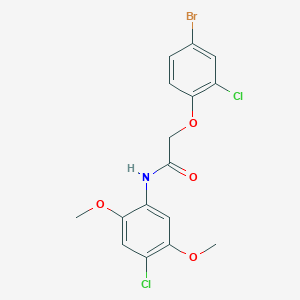
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
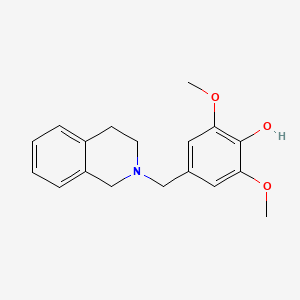
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
